molecular formula C20H23N5O3 B5565812 2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N-methylacetamide

2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N-methylacetamide

Cat. No. B5565812
M. Wt: 381.4 g/mol
InChI Key: RUEWGALWGFQADC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N-methylacetamide is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N-methylacetamide is 381.18008961 g/mol and the complexity rating of the compound is 629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

Compounds similar to the one have been investigated for their antimicrobial activity. For instance, derivatives of 2-methylbenzimidazole containing 1,2,4-triazole, like 5-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-4-(4-methylphenyl)-1,2,4-triazol-3-thiol, have shown potential in combating bacteria, mold, and yeast (Tien et al., 2016).

Green Synthesis Techniques

Another important area of research is the development of environmentally friendly synthesis methods. For example, the green ultrasound synthesis of 1,2,3-triazoles tethering bioactive benzothiazole nucleus demonstrates a significant reduction in reaction times and higher yields, pointing to more sustainable production methods for similar compounds (Rezki, 2016).

Antitumor Activity

There is also research into the antitumor properties of compounds with structures similar to the one mentioned. For example, the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives has shown promising inhibitory effects on various cancer cell lines, indicating the potential of similar structures in cancer treatment (Albratty et al., 2017).

Antimicrobial and Cytotoxic Activity

The synthesis and evaluation of antimicrobial and cytotoxic activities are another focus area. Studies on azetidine-2-one derivatives of 1H-benzimidazole, which bear structural resemblance to the compound , have shown good antibacterial and cytotoxic properties (Noolvi et al., 2014).

properties

IUPAC Name

2-(4-benzyl-3-methyl-5-oxo-1,2,4-triazol-1-yl)-N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-14-21-25(20(27)24(14)11-15-6-4-3-5-7-15)13-19(26)23(2)12-17-10-18(28-22-17)16-8-9-16/h3-7,10,16H,8-9,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEWGALWGFQADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1CC2=CC=CC=C2)CC(=O)N(C)CC3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N-methylacetamide

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